

Misidentification of Therapeutic Target: BAY-2925976 Is Not an EGFR Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-2925976

Cat. No.: B15544760

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An assessment of the translational potential of **BAY-2925976** reveals a primary focus on its role as an α 2C-adrenoceptor antagonist for the treatment of obstructive sleep apnea (OSA), with no current research supporting its development as an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] This fundamental difference in mechanism of action and therapeutic area precludes a direct comparison with EGFR inhibitors.

BAY-2925976: An Overview

BAY-2925976, developed by Bayer, is an alpha-2C adrenergic receptor (ADRA2C) antagonist.[1][2] Preclinical studies have demonstrated its potential in treating OSA by improving the activity of the genioglossus muscle, which plays a key role in maintaining an open airway during sleep.[4] The development of **BAY-2925976** stems from the optimization of a previous compound, fadaltran, with a focus on enhancing selectivity for the α 2C-adrenoceptor and improving brain penetration for the treatment of OSA.[3] Phase I clinical trials for **BAY-2925976** in sleep apnea syndrome have been completed.[2]

It is important to distinguish **BAY-2925976** from other compounds in Bayer's oncology pipeline. For instance, Bayer is developing sevabertinib (BAY 2927088), an oral tyrosine kinase inhibitor that targets HER2-mutant NSCLC, which also has activity against EGFR mutations.[7][8][9] This is a separate and distinct molecule from **BAY-2925976**.

The Intended Comparison: EGFR Inhibitors in NSCLC

The request to compare **BAY-2925976** with EGFR inhibitors for NSCLC is based on a mistaken premise. EGFR inhibitors are a cornerstone of targeted therapy for a subset of NSCLC patients with specific mutations in the EGFR gene. These inhibitors block the signaling pathways that drive tumor growth. The field has evolved from first-generation inhibitors to third-generation drugs like osimertinib, which target resistance mutations such as T790M. The development of fourth-generation inhibitors is now focused on overcoming further resistance mechanisms, including the C797S mutation.

Due to the distinct mechanisms of action and therapeutic targets, a comparative analysis of **BAY-2925976** and EGFR inhibitors is not feasible. There is no available experimental data on **BAY-2925976** in the context of cancer research, and specifically, no studies evaluating its effect on EGFR signaling pathways or NSCLC models.

Conclusion

The translational potential of **BAY-2925976** is currently being investigated within the field of sleep medicine, specifically for obstructive sleep apnea. There is no scientific evidence to support its evaluation as an EGFR inhibitor for non-small cell lung cancer. Therefore, the creation of a comparison guide, data tables, and signaling pathway diagrams as requested is not possible. The focus of future research and discussion on **BAY-2925976** should be centered on its development as an $\alpha 2C$ -adrenoceptor antagonist for its intended therapeutic indication.

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- To cite this document: BenchChem. [Misidentification of Therapeutic Target: BAY-2925976 Is Not an EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544760#assessing-the-translational-potential-of-bay-2925976-research>]

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